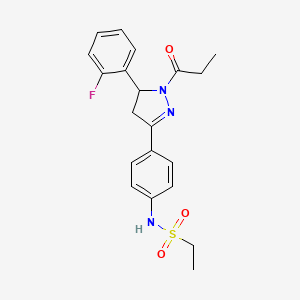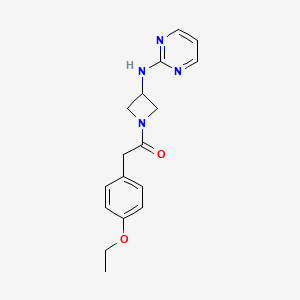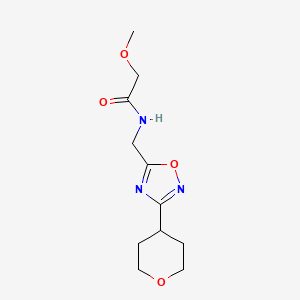
2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
- The computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to 2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, were investigated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) revealed moderate inhibitory effects, highlighting their therapeutic potential in managing pain, inflammation, and possibly cancer M. Faheem, 2018.
Synthesis and Characterization of Coordination Complexes
- Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, suggesting the potential of similar compounds in pharmaceutical applications, particularly as antioxidants K. Chkirate et al., 2019.
Anticancer Activity
- Derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, structurally related to the target compound, have shown appreciable cancer cell growth inhibition against several cancer cell lines, suggesting the potential use of such compounds in cancer therapy M. M. Al-Sanea et al., 2020.
Antimicrobial and Anticonvulsant Activities
- A series of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, related to this compound, exhibited significant anticonvulsant activity, indicating their potential use in developing new therapeutic agents for epilepsy Zeynep Aktürk et al., 2002.
Novel Syntheses and Biological Screening
- Research has led to the synthesis of novel compounds with structures similar to the compound , showing significant biological activities, including antimicrobial and anticancer properties. These findings suggest the broad potential of such compounds in therapeutic applications N. P. Rai et al., 2009; A. Rehman et al., 2013.
Propiedades
IUPAC Name |
2-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-16-7-9(15)12-6-10-13-11(14-18-10)8-2-4-17-5-3-8/h8H,2-7H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHFAMWEKGPREN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NC(=NO1)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

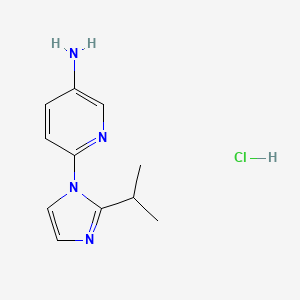
![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)
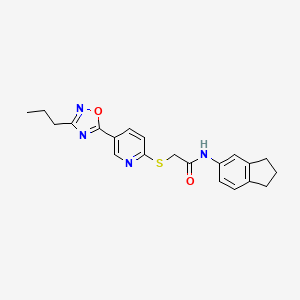
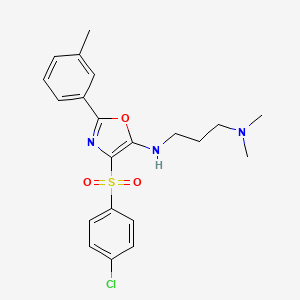
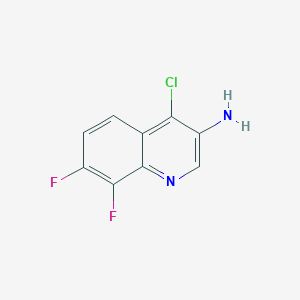
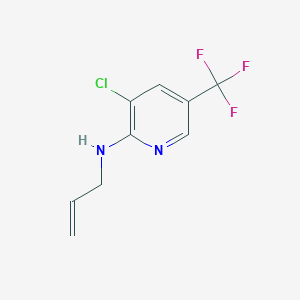
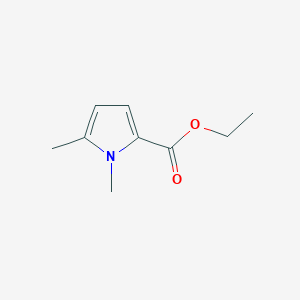
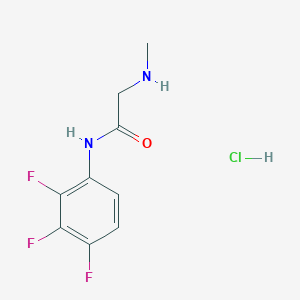
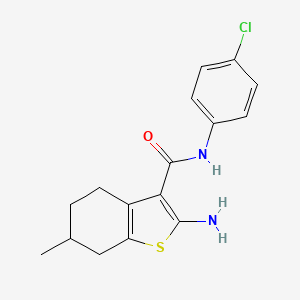
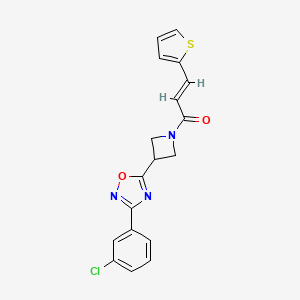
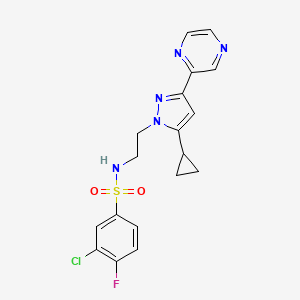
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)
